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Introduction

Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) is a highly sensitive fluorogenic substrate
utilized in cell-based assays to detect the activity of specific proteases. This dipeptide is
primarily cleaved by Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, a transmembrane
glycoprotein expressed on the surface of various cell types, including T-lymphocytes,
endothelial cells, and epithelial cells.[1][2] Additionally, Gly-Pro-AMC can be used to measure
the activity of Fibroblast Activation Protein (FAP), a serine protease with structural homology to
DPP-1V, which is often overexpressed in the stroma of epithelial cancers and sites of tissue
remodeling.[3][4]

The assay principle relies on the enzymatic cleavage of the bond between the proline and the
AMC moiety. In its intact form, Gly-Pro-AMC is non-fluorescent. However, upon cleavage, the
highly fluorescent 7-Amino-4-methylcoumarin (AMC) is released. The resulting fluorescence
can be measured kinetically, with an excitation wavelength of approximately 350-380 nm and
an emission wavelength of 450-465 nm.[5][6] This method offers a simple, rapid, and sensitive
tool for high-throughput screening of enzyme inhibitors and for studying enzyme activity directly
in living cells or cell lysates.[2] Applications of this assay are widespread in drug discovery,
particularly for the development of inhibitors for DPP-IV in the context of type 2 diabetes and
for FAP in cancer therapy.[2][4]
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Data Presentation
Table 1: Quantitative Analysis of DPP-IV Activity and
Inhibition in Caco-2 Cells

. Substrate
Parameter Value Cell Line . Reference
Concentration

IC50 of 2-day Caco-2 50 uM Gly-Pro-

— 0.6 UM [1]
Sitagliptin cells AMC
IC50 of 4-day Caco-2 50 uM Gly-Pro-

L 0.4 pM [1]
Sitagliptin cells AMC
IC50 of 6-day Caco-2 50 uM Gly-Pro-

o 0.65 uM [1]
Sitagliptin cells AMC

Enzyme
Parameter Value Substrate Reference
Source
N o >1800 pmol/min/  Recombinant
Specific Activity Z-Gly-Pro-AMC [3]
Hug Human FAP
IC50 of natGa- Recombinant Suc-Gly-Pro-
0.41 +0.06 nM [7]
SB02055 Human FAP AMC
IC50 of natGa- Recombinant Suc-Gly-Pro-
13.9+1.29 nM [7]
SB04028 Human FAP AMC

Experimental Protocols
Protocol 1: In Situ Measurement of DPP-IV Activity in
Caco-2 Cells

This protocol describes the measurement of DPP-IV activity directly in live Caco-2 cells

cultured in a 96-well plate.

Materials:
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e Caco-2 cells

e Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum
(FBS) and 1% Penicillin-Streptomycin

e Phosphate Buffered Saline (PBS), Cat++/Mg++ free

e Gly-Pro-AMC substrate (stock solution in DMSO)

o DPP-IV inhibitor (e.g., Sitagliptin) for control experiments
e 96-well black, clear-bottom tissue culture plates

¢ Fluorescence microplate reader

Procedure:

o Cell Seeding: Seed Caco-2 cells in a 96-well black, clear-bottom plate at a density of 5 x
1074 cells/well. Culture for 2, 4, or 6 days to achieve the desired level of differentiation and
DPP-IV expression.[1]

o Cell Washing: On the day of the assay, gently wash the cells once with 100 pL of PBS
(Cat++/Mg++ free).[1]

« Inhibitor Pre-incubation (for inhibitor screening): If screening for inhibitors, add the test
compounds or a known inhibitor like Sitagliptin (at desired concentrations) to the wells and
incubate for a specified time (e.g., 30 minutes) at 37°C.[5]

e Substrate Addition: Prepare a working solution of Gly-Pro-AMC in PBS. A final concentration
of 50 uM is recommended for Caco-2 cells.[1] Add 100 pL of the Gly-Pro-AMC solution to
each well.

e Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader
pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 10-30
minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 350-360
nm and an emission wavelength of 450-465 nm.[1][5]
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» Data Analysis: The rate of increase in fluorescence (RFU/min) is proportional to the DPP-IV
activity. For inhibitor studies, calculate the percentage of inhibition relative to the untreated
control wells. The IC50 value can be determined by plotting the percent inhibition against the
logarithm of the inhibitor concentration.[5]

Protocol 2: Measurement of FAP Activity in Cell Lysates

This protocol is suitable for measuring the activity of Fibroblast Activation Protein (FAP) in cell
lysates from cultured fibroblasts or other FAP-expressing cells.

Materials:

FAP-expressing cells (e.g., activated fibroblasts)

o Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

e Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5)[3]
e Z-Gly-Pro-AMC substrate (stock solution in DMSO)[3]

e FAP inhibitor for control experiments

o 96-well black microplate

e Fluorescence microplate reader

Procedure:

o Cell Lysis: Culture FAP-expressing cells to confluency. Lyse the cells using a suitable lysis
buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant.

o Protein Quantification: Determine the total protein concentration of the cell lysate using a
standard method (e.g., BCA assay).

o Assay Preparation: In a 96-well black plate, add a specific amount of cell lysate (e.g., 10-20
ug of total protein) to each well. Adjust the volume with Assay Buffer. Include a blank control
with lysis buffer only.
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« Inhibitor Pre-incubation (optional): For inhibitor studies, add the test compounds and
incubate for 10-15 minutes at 37°C.

e Substrate Addition: Prepare a working solution of Z-Gly-Pro-AMC in Assay Buffer. A final
concentration of 50-100 uM is a common starting point.[3] Add the substrate solution to all
wells to initiate the reaction.

o Fluorescence Measurement: Immediately measure the fluorescence kinetically at 37°C using
an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[3]

o Data Analysis: Calculate the specific activity of FAP as pmol of AMC released per minute per
ug of protein. This can be determined from a standard curve of free AMC. For inhibitor
screening, calculate the percent inhibition and IC50 values as described in Protocol 1.
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Caption: General experimental workflow for a cell-based assay using Gly-Pro-AMC.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b15547784?utm_src=pdf-body
https://resources.rndsystems.com/pdfs/datasheets/3715-se.pdf
https://resources.rndsystems.com/pdfs/datasheets/3715-se.pdf
https://www.benchchem.com/product/b15547784?utm_src=pdf-body-img
https://www.benchchem.com/product/b15547784?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15547784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

T-Cell Membrane

DPP-IV / CD26

Adenosine
BEEINIERE

TCR Complex

-

Signal Transduction

Intracellular Signaling

TCR Zeta Chain
Phosphorylation

T-Cell Activation
(Proliferation, Cytokine Release)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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